molecular formula C20H20ClN3O3 B7719853 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide

Cat. No. B7719853
M. Wt: 385.8 g/mol
InChI Key: CCKNQWFEACOHHL-UHFFFAOYSA-N
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Description

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A is not fully understood, but it is thought to act through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell growth, survival, and inflammation, making them attractive targets for therapeutic intervention.
Biochemical and Physiological Effects:
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and improvement of cognitive function. These effects are thought to be mediated through the inhibition of various signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A in lab experiments is its specificity for certain signaling pathways, which allows for targeted intervention. Additionally, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A. One direction is to further elucidate its mechanism of action, particularly in the context of specific disease states. Another direction is to explore its potential as a therapeutic agent in various disease models, including cancer, Alzheimer's disease, and autoimmune diseases. Additionally, there is potential for the development of analogs of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A with improved solubility and potency.

Synthesis Methods

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A is synthesized through a multi-step process, starting with the reaction of 2-chlorophenyl hydrazine with ethyl acetoacetate to form 2-(2-chlorophenyl)-1,3-oxazolidin-5-one. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 2-(2-chlorophenyl)-1,2,4-oxadiazole with 2-(2-phenoxyphenoxy)acetic acid in the presence of diethylamine to form 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A.

Scientific Research Applications

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N,N-diethylacetamide A has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-3-24(4-2)18(25)13-26-17-12-8-6-10-15(17)20-22-19(23-27-20)14-9-5-7-11-16(14)21/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKNQWFEACOHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N,N-diethylacetamide

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